(2-Bromopyridin-4-yl)methanamine hydrochloride
Overview
Description
(2-Bromopyridin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H7BrN2·HCl. It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 2-position and a methanamine group at the 4-position. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties .
Mechanism of Action
Target of Action
A compound with a similar structure, (2-chloropyridin-4-yl)methanamine hydrochloride, is reported to be a selective inhibitor of loxl2 , suggesting that (2-Bromopyridin-4-yl)methanamine hydrochloride might have a similar target.
Mode of Action
If we consider the similar compound (2-chloropyridin-4-yl)methanamine hydrochloride, it selectively inhibits loxl2 . This suggests that this compound might interact with its target in a similar manner, leading to inhibition of the target’s activity.
Result of Action
If it acts similarly to (2-Chloropyridin-4-yl)methanamine hydrochloride, it might lead to changes in extracellular matrix remodeling due to inhibition of LOXL2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromopyridin-4-yl)methanamine hydrochloride typically involves the bromination of pyridine derivatives followed by the introduction of the methanamine group. One common method includes the bromination of 4-methylpyridine to form 2-bromo-4-methylpyridine, which is then subjected to a substitution reaction with methanamine under controlled conditions to yield (2-Bromopyridin-4-yl)methanamine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(2-Bromopyridin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives are formed.
Oxidation Products: N-oxides of the pyridine ring.
Reduction Products: Dehalogenated pyridine derivatives.
Scientific Research Applications
(2-Bromopyridin-4-yl)methanamine hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
(4-Bromopyridin-2-yl)methanamine: Similar structure but with different substitution pattern.
(6-Bromopyridin-2-yl)methanamine hydrochloride: Another brominated pyridine derivative with different substitution.
(4-Bromomethyl)pyridine: Lacks the methanamine group but has a similar brominated pyridine core.
Uniqueness
(2-Bromopyridin-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in research and industry .
Properties
IUPAC Name |
(2-bromopyridin-4-yl)methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.ClH/c7-6-3-5(4-8)1-2-9-6;/h1-3H,4,8H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYDDCLLFWHUMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)Br.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735233 | |
Record name | 1-(2-Bromopyridin-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353979-69-7 | |
Record name | 1-(2-Bromopyridin-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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